Acoziborole - 1266084-51-8

Acoziborole

Catalog Number: EVT-257671
CAS Number: 1266084-51-8
Molecular Formula: C17H14BF4NO3
Molecular Weight: 367.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acoziborole (also known as SCYX-7158 or AN5568) is a novel benzoxaborole compound that has garnered significant attention in scientific research for its potent anti-trypanosomal activity. [] It represents a promising drug candidate for the treatment of Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. [, , , , , , , , ]

Acoziborole's classification as a benzoxaborole stems from its core molecular structure, which features a benzene ring fused to a cyclic boronic acid ester. [] Its role in scientific research primarily revolves around its potential to address the urgent need for new and effective HAT treatments, particularly given the limitations of existing therapies. [, , , , ] Acoziborole stands out for its oral bioavailability and its efficacy against both the early (stage 1) and late (stage 2) stages of HAT, potentially offering a single-dose cure. [, , , , , ]

Future Directions

8.1. Clinical Development: Acoziborole is currently undergoing advanced clinical trials to evaluate its safety and efficacy in HAT patients. [, , , ] The outcomes of these trials will be pivotal in determining its regulatory approval and eventual deployment as a new HAT treatment option. []

8.2. Resistance Monitoring: As with any anti-infective agent, monitoring for the emergence of Acoziborole resistance in trypanosome populations will be crucial for ensuring its long-term effectiveness. [] Surveillance programs and the development of molecular diagnostics for resistance mutations will be essential in this regard.

Sinefungin

Compound Description: Sinefungin is a known methyltransferase inhibitor. []

AN11736

Compound Description: AN11736 is another benzoxaborole compound under development for treating trypanosomiasis in animals. []

Relevance: Similar to Acoziborole, AN11736 exhibits promising trypanocidal activity and belongs to the benzoxaborole class. [] Both compounds are being investigated for their potential to address this neglected tropical disease. The shared chemical structure and target (CPSF3) suggest that AN11736 may offer valuable insights into Acoziborole's mechanism of action and potential resistance mechanisms.

Benznidazole

Compound Description: Benznidazole is a nitroimidazole drug used to treat Chagas disease, caused by Trypanosoma cruzi. []

Fexinidazole

Compound Description: Fexinidazole is an oral drug used for treating stage 1 and early stage 2 of g-HAT, offering a more convenient alternative to previous treatments. [, ]

Nifurtimox

Compound Description: Nifurtimox is a nitrofuran derivative used in combination with Eflornithine for treating stage 2 g-HAT. []

Relevance: Nifurtimox, in combination with Eflornithine, serves as a current standard treatment for stage 2 g-HAT. [] While both Nifurtimox-Eflornithine combination therapy and Acoziborole target HAT, they differ in their administration routes and chemical structures. Acoziborole, being an oral drug, offers a significant advantage over the intravenous administration required for Nifurtimox-Eflornithine therapy.

Suramin

Compound Description: Suramin is a drug used to treat the early stage of African trypanosomiasis, specifically caused by Trypanosoma brucei rhodesiense. []

Relevance: Both Acoziborole and Suramin are employed in HAT treatment but have different mechanisms of action and target stages. [] Acoziborole targets CPSF3 for both Trypanosoma brucei gambiense and rhodesiense, whereas Suramin's mechanism is not fully elucidated, and its use is restricted to early-stage T.b. rhodesiense infections. Despite these differences, exploring their distinct mechanisms could unveil potential drug targets or pathways for improved therapies.

Melarsoprol

Compound Description: Melarsoprol is an arsenic-containing drug used for late-stage African trypanosomiasis, particularly for T.b. rhodesiense, but its use is limited due to serious side effects. [, ]

Relevance: Melarsoprol and Acoziborole are both utilized in HAT treatment but have distinct mechanisms of action, target stages, and toxicity profiles. [] Acoziborole, targeting CPSF3, offers a safer alternative to the highly toxic Melarsoprol, which is associated with severe side effects. The development of Acoziborole signifies a crucial step towards replacing toxic treatments like Melarsoprol with safer alternatives for HAT.

Pentamidine

Compound Description: Pentamidine is a drug used to treat the early stage of African trypanosomiasis, particularly caused by Trypanosoma brucei gambiense. []

Relevance: Acoziborole and Pentamidine both target HAT but differ in their chemical structures, target stages, and spectrum of activity. [] While Pentamidine is effective against T.b. gambiense in the early stage, Acoziborole exhibits efficacy against both T.b. gambiense and T.b. rhodesiense. Understanding their distinct mechanisms could provide insights into stage-specific drug targets in trypanosomes.

Eflornithine

Compound Description: Eflornithine, also known as Difluoromethylornithine (DFMO), is a drug used in combination with Nifurtimox for treating stage 2 g-HAT. [, ]

Relevance: Eflornithine, typically used with Nifurtimox, and Acoziborole both serve as treatments for HAT but differ in their administration routes, chemical structures, and target stages. [, ] Acoziborole, as an oral medication, presents a more patient-friendly alternative to the intravenous administration required for Eflornithine-Nifurtimox therapy.

Source and Classification

Acoziborole is classified under the category of oxaboroles, which are a novel class of compounds known for their antifungal and antiparasitic properties. These compounds are synthesized through various methods, including mechanochemical approaches that offer high yields. The compound's structural features and its mechanism of action differentiate it from traditional antibiotics and other antiparasitic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of acoziborole has been explored through several methodologies. One prominent approach involves the use of mechanochemical methods that facilitate the reaction without the need for solvents, thereby promoting environmental sustainability and efficiency. This method has been shown to yield acoziborole in good quantities while maintaining structural integrity.

The technical synthesis details include:

  • Starting Materials: Typically involve specific pyrazole derivatives.
  • Reagents: Commonly utilized reagents include HATU (a coupling agent) and various acids for purification.
  • Conditions: Reactions are often conducted under controlled temperature and pressure to optimize yield and purity .
Molecular Structure Analysis

Structure and Data

Acoziborole features a complex molecular structure characterized by a benzoxaborole core. The molecular formula is C12_{12}H12_{12}B2_{2}N2_{2}O2_{2}, highlighting its boron content, which is integral to its biological activity. The structural configuration allows for interactions with CPSF3, disrupting normal mRNA processing.

Key structural data include:

  • Molecular Weight: Approximately 240.05 g/mol.
  • Functional Groups: Contains both aromatic rings and boron atoms, contributing to its reactivity and binding capabilities .
Chemical Reactions Analysis

Reactions and Technical Details

Acoziborole undergoes specific chemical reactions that are pivotal to its function as an mRNA processing inhibitor. The primary reaction involves binding to CPSF3, leading to destabilization of this protein and subsequent inhibition of mRNA cleavage and polyadenylation processes.

Key reactions include:

  • Inhibition Mechanism: Acoziborole binds to CPSF3, preventing it from performing its role in mRNA processing.
  • Impact on Protein Synthesis: The compound's action results in reduced levels of spliced mRNAs, indicating a direct effect on the transcriptional machinery within trypanosomes .
Mechanism of Action

Process and Data

The mechanism of action of acoziborole primarily revolves around its interaction with CPSF3. Upon binding, acoziborole inhibits the endonuclease activity of CPSF3, which is essential for proper mRNA processing in Trypanosoma brucei. This disruption leads to an accumulation of unprocessed mRNAs, ultimately affecting protein synthesis and parasite viability.

Data supporting this mechanism include:

  • EC50 Values: The effective concentration for 50% inhibition (EC50) has been reported at approximately 5.12 µM, demonstrating its potency against trypanosomal infections .
  • Transcriptomic Changes: Studies have shown that treatment with acoziborole leads to significant changes in gene expression profiles in resistant strains of T. brucei, further elucidating its impact on cellular processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acoziborole exhibits distinct physical and chemical properties that contribute to its biological activity:

  • Solubility: Generally soluble in organic solvents, which facilitates its use in laboratory settings.
  • Stability: The compound shows stability under various conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not extensively documented but are critical for formulation purposes.

Analyses indicate that these properties are essential for optimizing drug delivery systems aimed at enhancing therapeutic efficacy against trypanosomiasis .

Applications

Scientific Uses

Acoziborole has significant potential applications in the field of parasitology:

  • Antiparasitic Treatment: Its primary application is as a therapeutic agent against human African trypanosomiasis, offering an alternative to existing treatments that may have severe side effects or limited efficacy.
  • Research Tool: Acoziborole serves as a valuable tool in molecular biology research, particularly in studies focused on mRNA processing mechanisms and drug resistance pathways in parasites.
Introduction to Acoziborole as a Therapeutic Agent

Historical Context of Human African Trypanosomiasis (HAT)

Human African Trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by protozoan parasites Trypanosoma brucei gambiense (g-HAT, 98% of cases) and T. b. rhodesiense. Transmitted by tsetse flies, HAT manifests in two stages: Stage 1 (hemolymphatic) involves systemic symptoms like fever and lymphadenopathy, while Stage 2 (meningoencephalitic) features neurological decline, including sleep disruption and coma, invariably leading to death without treatment [4] [7]. Historically endemic across sub-Saharan Africa, HAT caused devastating epidemics; in 1998, an estimated 300,000 undiagnosed cases accompanied 40,000 reported infections. Intensive surveillance and control efforts reduced cases to <1,000 by 2020, yet 54 million people remained at risk during 2014–2018 [2] [7] [10].

Therapy before 2009 was perilous and complex:

  • Stage 1 treatments: Suramin (intravenous, r-HAT) and pentamidine (intramuscular, g-HAT) required prolonged hospitalization and were ineffective against CNS invasion [2] [7].
  • Stage 2 treatments: Melarsoprol (arsenic-based, 5–10% fatal encephalopathy) or eflornithine (56 IV infusions over 14 days for g-HAT) posed severe logistical and safety challenges [2] [7].

Table 1: Historical HAT Therapeutics and Limitations

Drug (Era)AdministrationTarget StageKey Limitations
Suramin (1916)IV injections (5 doses)Stage 1 r-HATNephrotoxicity; no CNS penetration
Pentamidine (1937)IM/IV (7–10 days)Stage 1 g-HATHypotension; emerging resistance
Melarsoprol (1949)IV (14 days)Stage 25–10% fatal encephalopathy
Eflornithine (1990)IV (56 infusions)Stage 2 g-HATComplex logistics; short half-life
NECT (2009)IV + oral (10 days)Stage 2 g-HATHospitalization; 8kg treatment weight

Evolution of Chemotherapeutic Strategies for HAT

The 21st century saw strategic shifts toward safer, field-adaptable therapies:

  • NECT (2009): Combining nifurtimox (oral) with eflornithine (IV), this regimen reduced eflornithine infusions and mortality vs melarsoprol. However, it required cold storage, skilled staff, and 7-day hospitalization—burdensome in remote settings [2] [5] [7].
  • Fexinidazole (2018): The first oral drug for both stages of g-HAT, developed via DNDi’s repurposing strategy. Approved by EMA/FDA, this 10-day regimen eliminated IV infusions but still required dosing with food and confirmation of stage 2 disease [5] [7] [10].

Acoziborole emerged as the next evolutionary leap, designed as a single-dose oral cure to enable decentralized "screen-and-treat" programs aligned with WHO’s 2030 HAT elimination goals [5] [10].

Table 2: Comparative Clinical Efficacy of Modern HAT Therapeutics

RegimenDosingStage 2 Efficacy (18 mo)Key Advantages
NECT14 IV + 10 oral days94%Reduced eflornithine infusions
Fexinidazole10-day oral91%No IV; treats both stages
AcoziboroleSingle oral dose95%No staging; village-level use

Role of Benzoxaboroles in Antiprotozoal Drug Development

Benzoxaboroles are cyclic boron-heterocyclic scaffolds (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole) with unique physicochemical properties enabling broad antiprotozoal activity:

  • Mechanistic Versatility: The boron atom’s empty p-orbital confers Lewis acidity, allowing reversible covalent interactions with biological diols (e.g., ribose, tRNA) or nucleophilic residues in enzyme active sites. This facilitates inhibition of targets like aminoacyl-tRNA synthetases, proteasomes, and PDE4 [1] [9].
  • Drug-like Properties: Low pKa (~7.3) enhances water solubility and diol-binding at physiological pH versus phenylboronic acids (pKa 8.7). Benzoxaboroles also exhibit metabolic stability, low cytotoxicity, and favorable pharmacokinetics, including CNS penetration [3] [9].

Approved benzoxaborole drugs include:

  • Tavaborole (antifungal, inhibits leucyl-tRNA synthetase)
  • Crisaborole (anti-inflammatory, PDE4 inhibitor) [9]

Acoziborole (SCYX-7158) exemplifies scaffold optimization for trypanosomiasis:

  • Discovery: Identified via high-throughput screening of Anacor’s benzoxaborole library. Lead optimization by DNDi/Scynexis enhanced trypanocidal activity and CNS penetration [10] [5].
  • Molecular Target: Inhibits the T. brucei proteasome, blocking degradation of damaged proteins essential for parasite survival. This mechanism is distinct from older HAT drugs and minimizes cross-resistance risks [4] [6].
  • Broad-Spectrum Potential: Benzoxaboroles like AN7973 show efficacy against Cryptosporidium, validating the scaffold’s utility against diverse protozoans [6].

Properties

CAS Number

1266084-51-8

Product Name

Acoziborole

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C17H14BF4NO3

Molecular Weight

367.1 g/mol

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N

SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O

Solubility

Soluble in DMSO

Synonyms

SCYX-7158; SCYX7158; SCYX 7158; Oxaborole; Acoziborole.

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.